molecular formula C11H16BClN2O2 B1434277 (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid CAS No. 1704074-54-3

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid

Cat. No.: B1434277
CAS No.: 1704074-54-3
M. Wt: 254.52 g/mol
InChI Key: ONLFVAQXMUGXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid is a sophisticated bifunctional building block of high value in medicinal chemistry and drug discovery, particularly for the construction of compound libraries via Suzuki-Miyaura cross-coupling reactions. Its core structure integrates a boronic acid handle, essential for palladium-catalyzed coupling with aryl halides to create biaryl systems, and a piperazine moiety, a privileged scaffold renowned for its ability to improve solubility and engage in key hydrogen bonding interactions with biological targets. This compound is specifically designed for the synthesis of targeted kinase inhibitors. Research indicates its application in developing analogs of potent inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), which are critical targets in non-small cell lung cancer and other malignancies. The molecule's structure allows for strategic diversification; the boronic acid group enables rapid exploration of chemical space around the aryl core, while the secondary amines on the piperazine ring serve as points for further functionalization to fine-tune pharmacokinetic properties and binding affinity. The presence of the chloro substituent offers an additional synthetic handle for further structural elaboration. This reagent is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLFVAQXMUGXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid are likely related to its role in Suzuki-Miyaura cross-coupling reactions. By facilitating the formation of carbon-carbon bonds, it may contribute to the synthesis of various organic compounds, including potential drug molecules.

Biological Activity

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has attracted attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutics. The compound's unique structure, which combines a boronic acid group with a piperazine moiety, allows for versatile interactions with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid is primarily attributed to the reactivity of the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in modulating biological pathways, particularly in cancer therapy and enzyme inhibition. The piperazine component enhances the compound's ability to interact with specific receptors and enzymes, potentially leading to therapeutic effects such as antiproliferative activity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit significant biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, compounds similar to (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid have demonstrated low micromolar IC50 values against cancer cells, indicating potent antiproliferative properties .
  • Enzyme Inhibition : The boronic acid group is known to inhibit proteasome activity by binding to the active site of proteasomal enzymes. This mechanism is critical in cancer therapy as it can lead to the accumulation of pro-apoptotic factors within cells .

Anticancer Activity

A study evaluating various phenylboronic acid derivatives found that compounds with structural similarities to (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid exhibited significant antiproliferative activity against ovarian cancer cell lines. The mechanism was linked to G2/M phase cell cycle arrest and increased apoptosis rates through caspase activation .

CompoundCell LineIC50 (µM)Mechanism
2-Fluoro-6-formylphenylboronic acidA27805.2Cell cycle arrest
3-Morpholino-5-fluorobenzoxaboroleA27807.8Apoptosis induction

Inhibition of Inflammatory Pathways

Research has also indicated that certain piperazine derivatives can inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression in macrophages stimulated by LPS. This suggests potential anti-inflammatory properties for compounds containing piperazine and boronic acid functionalities .

Structure-Activity Relationship (SAR)

The structure of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid allows for a favorable structure-activity relationship. Modifications at various positions on the phenyl ring or piperazine moiety can significantly enhance biological activity. For example, substituents at the para position have been shown to increase potency against specific cancer cell lines .

Comparison with Similar Compounds

Structural Modifications in Piperazine-Linked Boronic Acids

The following analogs differ in substituents on the piperazine ring, linker groups, or aryl ring substitutions, which influence their chemical reactivity, solubility, and biological activity:

Compound Name Molecular Formula Key Structural Features Applications/Reactivity References
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid C₁₃H₂₀BClN₂O₂ Ethyl group on piperazine nitrogen; enhances lipophilicity Intermediate for kinase inhibitors; used in Pd-catalyzed couplings
(3-Chloro-4-(2-(piperazin-1-yl)ethoxy)phenyl)boronic acid C₁₂H₁₈BClN₂O₃ Ethoxy linker instead of methyl; may improve aqueous solubility Potential probe for receptor-binding studies
[3-Chloro-4-(piperidin-1-ylcarbonyl)phenyl]boronic acid C₁₂H₁₅BClNO₃ Piperidine carbonyl group; alters electronic properties of the boronic acid Not well-characterized; limited commercial availability
(3-(4-(2-Hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid hydrochloride C₁₃H₂₀BClN₂O₄ Hydroxyethyl-piperazine and HCl salt; enhances solubility in polar solvents Used in medicinal chemistry for targeted drug delivery

Reactivity in Cross-Coupling Reactions

  • For example, 2-chlorophenyl boronic acid showed poor reactivity in Rh-catalyzed carbometalation reactions compared to fluoro or naphthyl analogs .
  • Piperazine-Methyl vs. Piperazine-Ethoxy : The methyl linker in the target compound may provide steric hindrance, whereas ethoxy-linked analogs (e.g., ) could exhibit faster reaction kinetics due to reduced steric bulk .

Solubility and Stability

  • Hydrochloride Salts : The hydrochloride derivative () shows improved solubility in aqueous media compared to the free base form of the target compound .
  • Boronic Acid Density : Functionalization strategies (e.g., cryogel immobilization) indicate that boronic acid density correlates with ligand accessibility, which is critical for applications in separation or sensing .

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid typically follows a sequence involving:

  • Functionalization of a chlorinated aromatic ring with a piperazin-1-ylmethyl substituent.
  • Introduction of the boronic acid group onto the aromatic ring, often via palladium-catalyzed cross-coupling reactions.
  • Purification and characterization of the final boronic acid compound.

This approach leverages the reactivity of aryl halides and the versatility of palladium-catalyzed coupling methods such as Suzuki-Miyaura reactions.

Detailed Preparation Steps

Introduction of Piperazin-1-ylmethyl Group

  • The chlorinated aromatic precursor, such as 3-chloro-4-(bromomethyl)benzene or related derivatives, undergoes nucleophilic substitution with piperazine.
  • This step is often carried out under reflux conditions in solvents like acetonitrile or dimethylformamide (DMF) with a base to facilitate the substitution.
  • The reaction yields 3-chloro-4-(piperazin-1-ylmethyl)phenyl intermediates that are key for subsequent functionalization.

Formation of Boronic Acid Functionality

  • The boronic acid group is introduced via palladium-catalyzed borylation of aryl halides or triflates.
  • Typical reagents include bis(pinacolato)diboron or boronic acid pinacol esters as boron sources.
  • Catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate the coupling under mild to moderate heating (75–80 °C).
  • Bases like potassium carbonate are used in aqueous-organic solvent mixtures (e.g., acetonitrile/water) to promote the reaction.
  • The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent catalyst degradation.

Purification and Isolation

  • After completion, the reaction mixture is cooled and subjected to extraction with organic solvents.
  • Purification is typically performed by flash column chromatography using solvent systems such as n-hexane/ethyl acetate mixtures.
  • The final product, (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid, is obtained as a solid and characterized by NMR, mass spectrometry, and melting point analysis.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents and Conditions Description
1 3-chloro-4-(bromomethyl)benzene, piperazine, acetonitrile, reflux Nucleophilic substitution to attach piperazine
2 Bis(pinacolato)diboron, Pd(PPh3)4 catalyst, K2CO3, acetonitrile/water, 75–80 °C, N2 atmosphere Palladium-catalyzed borylation to introduce boronic acid precursor
3 Workup with organic solvents, column chromatography (n-hexane/ethyl acetate) Purification of the boronic acid compound

Research Findings and Notes on Preparation

  • The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone for installing the boronic acid group on the aromatic ring, with high regioselectivity and yield.
  • Reductive amination or nucleophilic substitution is used to introduce the piperazine moiety.
  • The choice of solvents, bases, and catalysts critically affects the reaction efficiency and purity.
  • Purification by flash chromatography is standard to isolate the product from side products and unreacted materials.
  • The compound's solubility profile necessitates careful formulation for biological assays, often involving co-solvents and stepwise mixing.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Notes
Piperazine Attachment Nucleophilic substitution 3-chloro-4-(bromomethyl)benzene, piperazine Reflux in acetonitrile or DMF Base may be used to facilitate substitution
Boronic Acid Introduction Pd-catalyzed borylation (Suzuki-Miyaura) Bis(pinacolato)diboron, Pd(PPh3)4, K2CO3 75–80 °C, inert atmosphere Aqueous-organic solvent mixture preferred
Purification Flash column chromatography n-hexane/ethyl acetate Room temperature Ensures high purity of final product
Formulation Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil DMSO, PEG300, Tween 80, corn oil Stepwise addition with mixing and clarification Ensures clear solutions for in vivo use

Q & A

Q. Table 1. Stability of Boronic Acid Derivatives in Aqueous Buffer (pH 7.4)

DerivativeHalf-Life (h)Major Degradation ProductReference
Phenyl boronic acid48Phenol
Piperazine-modified72Piperazine-borate complex

Q. Table 2. Ligand Effects on Suzuki Coupling Efficiency

LigandYield (%)Side ProductsConditionsReference
Pd(dppf)Cl₂45–48Protodeboronation80°C, 12 h
XPhos/Pd(OAc)₂68None detected100°C, 5 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.